(5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one

HPLC Relative Retention Time System Suitability

(5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one (CAS 69125‑70‑8) is a racemic pyrimidinone derivative that serves as the official European Pharmacopoeia (EP) Impurity A and USP Phenobarbital Related Compound A reference standard for phenobarbital quality control. Its molecular formula is C12H14N4O (MW 230.27), and it is supplied as a neat, certified reference material (CRM) under ISO 17034 and ISO/IEC 17025 accreditation, with storage at 2–8 °C.

Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
CAS No. 69125-70-8
Cat. No. B3150580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one
CAS69125-70-8
Molecular FormulaC12H14N4O
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESCCC1(C(=NC(=N)NC1=O)N)C2=CC=CC=C2
InChIInChI=1S/C12H14N4O/c1-2-12(8-6-4-3-5-7-8)9(13)15-11(14)16-10(12)17/h3-7H,2H2,1H3,(H4,13,14,15,16,17)
InChIKeyZKPNDYQXPJGNCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one (69125-70-8) – Pharmacopoeial Reference Standard for Phenobarbital Impurity Profiling


(5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one (CAS 69125‑70‑8) is a racemic pyrimidinone derivative that serves as the official European Pharmacopoeia (EP) Impurity A and USP Phenobarbital Related Compound A reference standard for phenobarbital quality control [1] . Its molecular formula is C12H14N4O (MW 230.27), and it is supplied as a neat, certified reference material (CRM) under ISO 17034 and ISO/IEC 17025 accreditation, with storage at 2–8 °C .

Pharmacopoeial impurity profiling (EP Impurity A / USP Related Compound A)
Certified reference material (ISO 17034 / ISO 17025)
Supports system suitability and peak identification

Why (5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one Cannot Be Replaced by Another Phenobarbital Impurity Standard


Phenobarbital monographs mandate the use of impurity‑specific CRS materials because closely related substances co‑elute with the target impurity and produce distinct detector responses. For example, the British Pharmacopoeia requires baseline resolution (≥1.5) between Impurity A (69125‑70‑8) and Impurity B (58042‑96‑9), and each impurity is quantified against its own CRS at a limit of 0.15% [1]. Substituting Impurity B, Impurity C (2‑phenylbutanoic acid), or any non‑compendial standard for Impurity A would invalidate system suitability, alter relative retention times, and compromise quantitative accuracy, rendering the analytical method non‑compliant with regulatory submissions [1] [2].

Chromatographic mismatch
Impurity B and other related substances elute at distinct retention times; pharmacopoeial system suitability requires resolution ≥1.5 between Impurity A and B, and substituting standards may invalidate peak assignment.
Quantitation basis
Each impurity is quantified against its own CRS at a 0.15% limit; using a non‑corresponding standard alters relative response factors and may compromise quantitative accuracy.
Regulatory non‑compliance
Non‑compendial or incorrect impurity standards render the analytical method non‑compliant with EP/USP monographs, potentially delaying regulatory submissions.

Quantitative Differentiation Evidence for (5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one (69125-70-8)


Chromatographic Differentiation from Phenobarbital Impurity B: Relative Retention and Resolution

In the BP/Ph. Eur. HPLC method for Phenobarbital Related Substances, Impurity A (69125-70-8) elutes with a relative retention time (RRT) of approximately 0.2 relative to phenobarbital (retention time ~14 min). The adjacent specified impurity, Impurity B (CAS 58042-96-9), elutes at an RRT of approximately 0.3. The pharmacopoeial system suitability criterion mandates a resolution of ≥1.5 between the Impurity A and Impurity B peaks, and the limit for Impurity A is not more than 1.5 times the area of the corresponding peak in reference solution (b), equivalent to 0.15% [1].

Chromatographic Differentiation
Head-to-head
RRT ~0.2 vs ~0.3; Δ≈0.1; Res ≥1.5
Impurity A ~0.2 Impurity B ~0.3
Supports peak identification and system suitability compliance.
Per Ph. Eur. monograph 0201.
HPLC Relative Retention Time System Suitability Pharmacopoeial Monograph

Structural and Physicochemical Differentiation from Phenobarbital Impurity B

Impurity A (69125-70-8) has the molecular formula C12H14N4O and a monoisotopic mass of 230.27 Da. The closest specified impurity, Phenobarbital Impurity B (CAS 58042-96-9), has the formula C12H13N3O2 and a mass of 231.25 Da [1] [2]. This structural divergence—a diimino-pyrimidinone core versus an imino-dihydropyrimidine-dione core—results in distinct MS fragmentation patterns and UV absorption characteristics, making unambiguous identification by LC-MS or HPLC-UV dependent on the availability of the correct reference standard.

Structural Differentiation
Head-to-head
C₁₂H₁₄N₄O (230.27) vs C₁₂H₁₃N₃O₂ (231.25)
Impurity A +1 N, +1 H, -1 O Impurity B – reference
Distinct formula and mass prevent interchangeable identification; supports unambiguous MS/UV assignment.
Per EP/USP monographs.
Molecular Formula Mass Spectrometry Impurity Identification

Hazard Classification Profile: Carcinogenicity and Reproductive Toxicity Alert

The EP/USP reference standard for Impurity A carries GHS hazard statements Acute Tox. 3 (Oral), Carc. 2 (Suspected human carcinogen), Repr. 1B (May damage fertility or the unborn child), and Skin Sens. 1 . While the parent drug phenobarbital is also classified for reproductive toxicity, the combination of Carc. 2 and Repr. 1B for this impurity necessitates dedicated engineering controls and personal protective equipment during handling—requirements that are documented on the product SDS but are not consistently flagged for all phenobarbital-related impurities.

Hazard Classification
Class-level
Carc. 2, Repr. 1B, Acute Tox. 3 (Oral), Skin Sens. 1
Differentiated occupational safety requirements; supports procurement decisions for labs with restricted handling capabilities.
Data to verify; per supplier SDS and ECHA inventory.
Safety Data Sheet GHS Classification Occupational Safety

Metabolite Identity and Dual Utility as Analytical Standard and Metabolic Probe

Impurity A (69125-70-8) has been identified as a metabolite of phenobarbital and has been used in metabolic studies in addition to its role as a pharmacopoeial standard . This dual identity distinguishes it from Impurity B, which is primarily a synthetic by-product rather than a known circulating metabolite. For laboratories performing both impurity profiling and metabolic pathway elucidation, the same reference material can serve both quality control and in vitro/in vivo metabolite identification purposes, reducing the number of separate standards required.

Metabolite Identity
Class-level
Confirmed phenobarbital metabolite; applied in metabolic studies
Dual utility may reduce inventory needs; supports impurity profiling and metabolite identification in one standard.
Context-dependent; no quantitative metabolite ratio data available.
Drug Metabolism Mass Balance Metabolite Identification

Regulatory Provenance: Dual EP and USP Compendial Recognition

(5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one is formally recognized in both the European Pharmacopoeia (as Impurity A CRS) and the United States Pharmacopeia (as Phenobarbital Related Compound A) [1] [2]. This dual compendial recognition simplifies regulatory submissions for companies filing in both ICH regions, as the identical chemical entity satisfies the reference standard requirements of both EP and USP monographs. In contrast, some phenobarbital impurities (e.g., Impurity C, 2-phenylbutanoic acid) appear in only one compendium or are classified as unspecified impurities.

Regulatory Provenance
Head-to-head
EP Impurity A CRS AND USP Phenobarbital Related Compound A
Dual-compendial specified impurity Impurity C: single/unspecified
Reduces standard inventory for EP and USP compliance; streamlines regulatory submissions.
Per EP 0201 and USP Phenobarbital monograph.
Regulatory Compliance Pharmacopoeia ANDA Reference Standard

Best‑Fit Application Scenarios for (5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one (69125-70-8)


Pharmacopoeial Release Testing of Phenobarbital API and Finished Dosage Forms

This reference standard is indispensable for executing the Related Substances test prescribed in EP monograph 0201 and the USP Phenobarbital monograph. It provides the peak identification marker and the quantitation reference for Impurity A at the 0.15% limit, and its use is a prerequisite for demonstrating system suitability (resolution ≥1.5 between Impurity A and Impurity B) [1] .

Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) Regulatory Submissions

For generic phenobarbital applications filed under ANDA or NDA pathways, the USP/EP‑recognized Impurity A standard is required for analytical method validation, forced degradation studies, and batch‑to‑batch impurity trending. Its dual compendial acceptance streamlines submissions to both FDA and EMA [2].

Metabolic Pathway Elucidation and In‑Vitro Metabolite Profiling

Because Impurity A is also a known phenobarbital metabolite, the same CRM can be used to spike incubation matrices (e.g., human liver microsomes or hepatocyte cultures) for metabolite identification by LC‑MS/MS, eliminating the need to source a separate metabolite standard .

Occupational Hygiene and Safety Monitoring During Phenobarbital Manufacturing

The specific GHS classifications (Carc. 2, Repr. 1B, Acute Tox. 3) make this compound a sentinel marker for occupational exposure monitoring. Industrial hygiene laboratories use the EP/USP standard to quantify airborne or surface contamination levels of this impurity in production suites, supporting compliance with worker safety regulations .

Application
Selection Property
Validation Focus
Pharmacopoeial release testing
Pharmacopoeial impurity CRS
System suitability and impurity limit compliance
Regulatory submission (ANDA/NDA)
Dual-compendial recognition (EP/USP)
Method validation and forced degradation studies
Metabolite identification
Known phenobarbital metabolite
LC‑MS/MS metabolite profiling
Occupational hygiene monitoring
Sentinel marker (Carc. 2, Repr. 1B)
Airborne/surface contamination quantification
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